molecular formula C10H12O2 B3057946 2-methoxy-4,5-dimethylBenzaldehyde CAS No. 86582-31-2

2-methoxy-4,5-dimethylBenzaldehyde

Cat. No.: B3057946
CAS No.: 86582-31-2
M. Wt: 164.2 g/mol
InChI Key: BFVZDEJGUQFXCV-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, featuring methoxy and methyl substituents on the aromatic ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethylbenzaldehyde typically involves the formylation of 2-methoxy-4,5-dimethylbenzene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled conditions to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: 2-Methoxy-4,5-dimethylbenzoic acid.

    Reduction: 2-Methoxy-4,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4,5-dimethylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, its methoxy and methyl groups influence its reactivity and selectivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: Similar structure but with two methoxy groups.

    4-Methoxybenzaldehyde: Lacks the methyl substituents.

    2,4-Dimethylbenzaldehyde: Lacks the methoxy group.

Uniqueness

2-Methoxy-4,5-dimethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxy-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(6-11)10(12-3)5-8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVZDEJGUQFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473700
Record name Benzaldehyde, 2-methoxy-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86582-31-2
Record name Benzaldehyde, 2-methoxy-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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